molecular formula C11H16N2O B8449571 Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine

Cyclopropyl-(2-methoxy-3-methyl-pyridin-4-ylmethyl)-amine

Cat. No. B8449571
M. Wt: 192.26 g/mol
InChI Key: UYRQCPCASRCQGR-UHFFFAOYSA-N
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Patent
US08138340B2

Procedure details

A mixture of (2-chloro-3-methylpyridin-4-ylmethyl)cyclopropylamine (10.0 g, 50.8 mmol) and sodium methoxide (13.73 g, 254 mmol) in dioxan (40 mL) was heated to reflux for 48 h. The reaction mixture was filtered through Celite, and the remaining solid was washed with Et2O (2×). The solvents were removed under reduced pressure. Purification by FC yielded the title compound (8.8 g, 90%) as a pale, yellow liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.73 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[C:6]([CH2:9][NH:10][CH:11]2[CH2:13][CH2:12]2)[CH:5]=[CH:4][N:3]=1.[CH3:14][O-:15].[Na+]>O1CCOCC1>[CH:11]1([NH:10][CH2:9][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([O:15][CH3:14])[C:7]=2[CH3:8])[CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C)CNC1CC1
Name
sodium methoxide
Quantity
13.73 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the remaining solid was washed with Et2O (2×)
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by FC

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NCC1=C(C(=NC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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